molecular formula C21H27NO B4888438 N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine

N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine

Cat. No. B4888438
M. Wt: 309.4 g/mol
InChI Key: SMDIJDXRUPFPIY-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine, also known as BPP or BPP-10c, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BPP-10c belongs to the class of compounds known as sigma-1 receptor agonists, which have been shown to have various pharmacological effects. In

Mechanism of Action

N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c exerts its pharmacological effects by binding to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues including the brain, heart, and immune system. The sigma-1 receptor has been shown to play a role in various cellular processes such as calcium signaling, protein folding, and ion channel regulation. N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c binding to the sigma-1 receptor results in the modulation of these cellular processes, leading to its pharmacological effects.
Biochemical and Physiological Effects
N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. In addition, N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c has several advantages for lab experiments. It has been shown to be stable under various conditions, making it suitable for in vitro and in vivo experiments. N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c is also highly selective for the sigma-1 receptor, reducing the likelihood of off-target effects. However, N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experiments. In addition, the synthesis method for N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c is complex, which can limit its availability for some researchers.

Future Directions

For the study of N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c include investigating its potential use in the treatment of various neurological disorders and cancer therapy, as well as the development of more efficient synthesis methods.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c involves a series of chemical reactions that result in the formation of the final product. The starting materials include 4-(benzyloxy)benzyl chloride and cyclopropylmethylamine, which are reacted in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a series of purification steps to obtain the final product, N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, anti-inflammatory effects, and analgesic effects. N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c has also been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. In addition, N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine-10c has been shown to have anti-cancer properties and has been investigated for its potential use in cancer therapy.

properties

IUPAC Name

N-(cyclopropylmethyl)-N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-2-14-22(15-18-8-9-18)16-19-10-12-21(13-11-19)23-17-20-6-4-3-5-7-20/h3-7,10-13,18H,2,8-9,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDIJDXRUPFPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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